

Application Note: Protocol for N-Vinylation of Pyrazole-5-Carboxylic Acid Esters

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Compound of Interest

Compound Name: *1-ethenyl-1H-pyrazole-5-carboxylic acid*

CAS No.: 899713-15-6

Cat. No.: B2762471

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-Vinyl-1H-pyrazole-5-carboxylates (and their 1,3-tautomeric isomers)

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: Tautomerism and Regioselectivity

The N-functionalization of pyrazole-5-carboxylic acid esters presents a classic regioselectivity dilemma governed by annular tautomerism. The starting material exists in equilibrium between two forms: the 3-ester and the 5-ester tautomers.

- **1,3-Isomer (Thermodynamic/Steric Preference):** Alkylation typically occurs at the nitrogen distal to the ester group (N1 relative to the 3-ester) to minimize steric repulsion. This yields Ethyl 1-vinyl-1H-pyrazole-3-carboxylate.
- **1,5-Isomer (The "5-Ester" Target):** Functionalization at the nitrogen adjacent to the ester (N1 relative to the 5-ester) yields Ethyl 1-vinyl-1H-pyrazole-5-carboxylate. This is often the minor product due to steric hindrance from the ester group but is frequently the desired pharmacophore for specific binding pockets.

Selected Methodology: Copper-Mediated Oxidative Coupling (Chan-Lam)

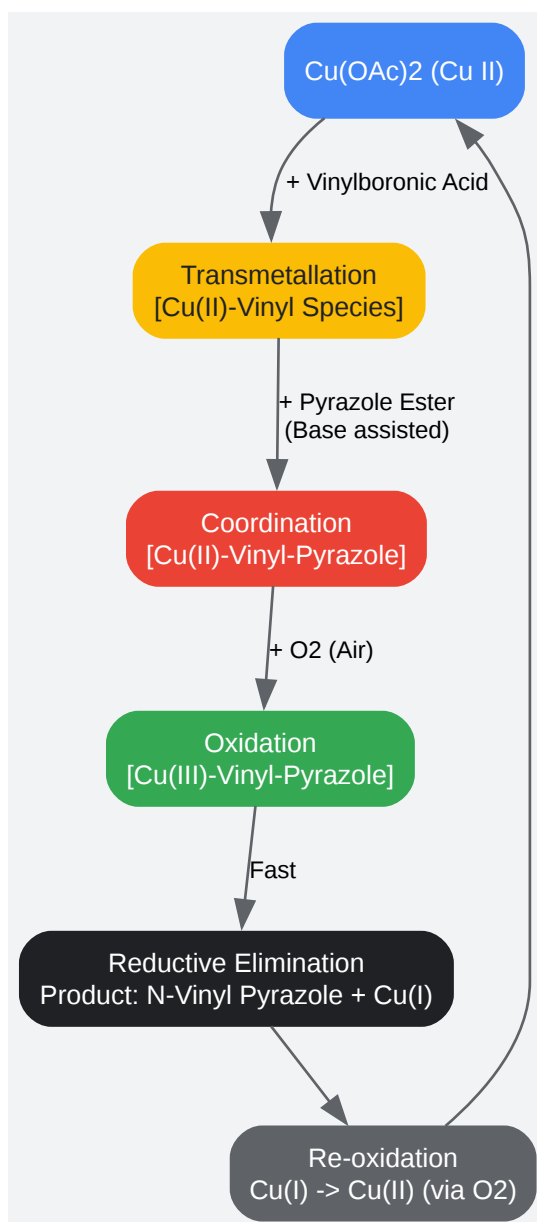
While direct alkylation with vinyl halides (Ullmann) requires harsh conditions that may hydrolyze the ester, and Michael addition to alkynes limits the vinyl substitution pattern, the Chan-Lam-Evans coupling is the superior protocol for drug development.

Why Chan-Lam?

- Mild Conditions: Operates at room temperature or mild heat (40–60 °C).
- Substrate Tolerance: Compatible with the labile ester moiety.
- Aerobic Oxidation: Uses atmospheric oxygen as the terminal oxidant.
- Reagent Availability: Vinylboronic acids are stable and diverse.

Mechanistic Pathway

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The key step determining regioselectivity is the coordination of the pyrazole nitrogen to the Copper(II) species.



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Figure 1: Catalytic cycle of the Chan-Lam oxidative coupling for N-vinylation.

Part 2: Detailed Experimental Protocols

Protocol A: Standard Chan-Lam Coupling (Synthesis of Isomer Mixture)

Best for initial screening and generation of material.

Materials:

- Substrate: Ethyl 1H-pyrazole-3(5)-carboxylate (1.0 equiv)
- Coupling Partner: Vinylboronic acid pinacol ester (or Vinylboronic acid) (2.0 equiv)
- Catalyst: Cu(OAc)
(anhydrous) (0.1 – 1.0 equiv)
 - Note: 1.0 equiv is recommended for faster kinetics in discovery chemistry; 0.1 equiv works for scale-up but requires efficient oxygen sparging.
- Base/Ligand: Pyridine (2.0 equiv) or DMAP (2.0 equiv)
- Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) [0.1 M]
- Oxidant: Compressed Air or O
balloon.

Step-by-Step Workflow:

- Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar. Allow to cool under N
, then switch to an air atmosphere (drying tube).
- Charging: Add Ethyl 1H-pyrazole-3(5)-carboxylate (1.0 mmol, 140 mg), Vinylboronic acid pinacol ester (2.0 mmol), and Cu(OAc)
(1.0 mmol, 181 mg).
- Solvation: Add MeCN (10 mL). The solution typically turns blue/green (characteristic of Cu(II)).
- Activation: Add Pyridine (2.0 mmol, 161 μ L) dropwise.
- Reaction: Stir vigorously at room temperature open to the air (or with an O

balloon for faster rates).

- Observation: The reaction mixture may darken as Cu(I) is formed and re-oxidized.
- Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS every 4 hours.
 - Target Time: 16–24 hours.
- Workup:
 - Dilute with EtOAc (30 mL).
 - Wash with aqueous NH
Cl (sat.) to sequester copper (blue aqueous layer).
 - Wash with Brine.
 - Dry over Na
SO
, filter, and concentrate.
- Purification: Flash Column Chromatography (SiO
)
 - Gradient: 0%
20% EtOAc in Hexanes.
 - Separation: The 1,3-isomer (less polar) usually elutes before the 1,5-isomer (more polar).

Protocol B: Direct Alkylation with Vinyl Halides (Alternative)

Use only if Boronic acids fail. Requires stricter safety controls.

Materials:

- Ethyl 1H-pyrazole-3(5)-carboxylate
- Vinyl Bromide (1M in THF)
- Cs
CO
(2.0 equiv)
- CuI (0.1 equiv)
- trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 equiv)
- Solvent: 1,4-Dioxane.

Key Difference: This method requires heating (80–100 °C) in a sealed tube, which may degrade the ester. It is less selective but often higher yielding for sterically unencumbered pyrazoles.

Part 3: Data Analysis & Regiochemistry Validation

The critical step in this protocol is distinguishing the 1,3-isomer (vinyl far from ester) from the 1,5-isomer (vinyl next to ester).

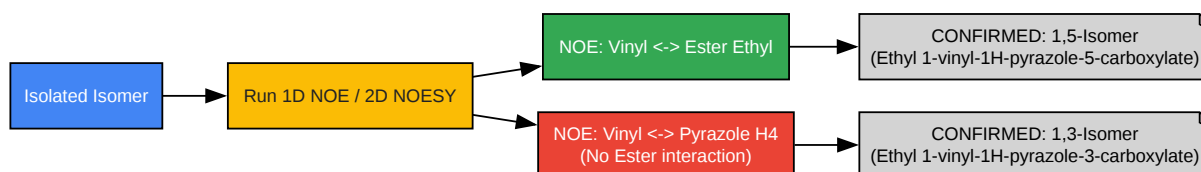
Quantitative Comparison of Conditions

Parameter	Chan-Lam (Protocol A)	Ullmann (Protocol B)
Catalyst	Cu(OAc)	CuI
Temp	25 °C	90 °C
Time	18–24 h	12–16 h
Yield (Combined)	75–85%	60–70%
Regioselectivity (1,3 : 1,5)	~4:1	~3:1
Ester Stability	High	Moderate (Risk of hydrolysis)

Structural Confirmation (NMR)

You must validate the regiochemistry using NOE (Nuclear Overhauser Effect) experiments.

- 1,5-Isomer (Target):
 - NOE Signal: Strong correlation between the Vinyl Proton () and the Ester Ethyl Group ().
 - Logic: The vinyl group is spatially proximal to the ester.
- 1,3-Isomer (Major Byproduct):
 - NOE Signal: Strong correlation between the Vinyl Proton () and the Pyrazole Ring Proton ().
 - Absence: No NOE between Vinyl and Ester.



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Figure 2: Decision tree for assigning regiochemistry via NMR spectroscopy.

Part 4: Troubleshooting & Optimization

Low Conversion

- Cause: Inefficient re-oxidation of Cu(I) to Cu(II).

- Solution: Ensure the reaction is not sealed under inert gas. Use an O balloon or bubble dry air through the solvent.
- Additive: Add 4Å Molecular Sieves. Water is a byproduct of the boronic acid cycle and can inhibit the reaction if it accumulates.

Poor Regioselectivity (Too much 1,3-isomer)

- Steric Control: Switch the ligand from Pyridine to a bulkier base like 2,6-Lutidine. This often suppresses the formation of the more sterically crowded 1,5-isomer further, but in some specific chelation cases, bidentate ligands (like Phenanthroline) can alter the geometry of the transition state.
- Thermodynamic Control: Regioselectivity in Chan-Lam is often kinetically controlled. Heating the reaction (50 °C) might shift the ratio if the process is reversible, though N-vinylation is typically irreversible.

Ester Hydrolysis

- Cause: Wet solvent or presence of hydroxide.[1]
- Solution: Use anhydrous MeCN. Switch base from hydroxide/carbonate to organic bases (Pyridine, Et N).

References

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